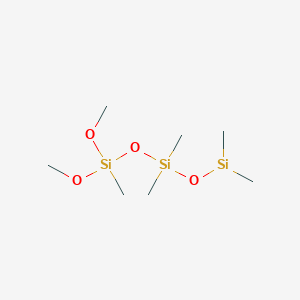
3-Bromo-3-ethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-ethylheptane is an organic compound with the molecular formula C9H19Br. It is a branched alkane with a bromine atom attached to the third carbon of the heptane chain, and an ethyl group also attached to the third carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-3-ethylheptane can be synthesized through the bromination of 3-ethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the third carbon of 3-ethylheptane, followed by the addition of a bromine atom to the resulting radical.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-3-ethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Often use strong bases such as potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: May involve reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Products are typically alkenes.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-3-ethylheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-3-ethylheptane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.
Comparaison Avec Des Composés Similaires
3-Bromo-3-ethylheptane can be compared with other similar compounds such as:
3-Bromo-3-methylpentane: Similar in structure but with a methyl group instead of an ethyl group.
3-Bromo-3-ethylpentane: Similar but with a shorter carbon chain.
3-Bromo-4-ethylheptane: Similar but with the bromine atom on the fourth carbon.
The uniqueness of this compound lies in its specific branching and the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
86119-63-3 |
|---|---|
Formule moléculaire |
C9H19Br |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
3-bromo-3-ethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3 |
Clé InChI |
OHJMLNPQHAQKLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


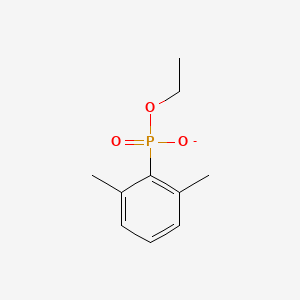
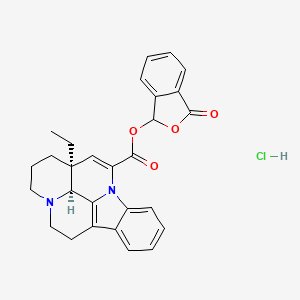
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
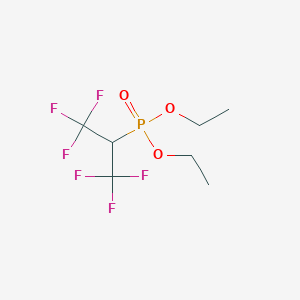
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
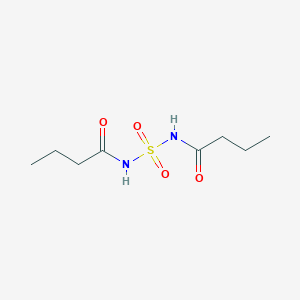



![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
